3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane
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Overview
Description
3,4-Diphenyl-1-oxa-4-azaspiro[45]decane is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane typically involves the reaction of diphenylamine with appropriate reagents to form the spirocyclic structure. One common method includes the cyclization of diphenylamine with an epoxide under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4-azaspiro[4.5]decane: A structurally similar compound with different substituents.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: Another spirocyclic compound with distinct functional groups.
DiPOA ([8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane]): A related compound with a triazaspiro structure.
Uniqueness
3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of diphenyl groups. This gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
91708-15-5 |
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Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3,4-diphenyl-1-oxa-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C20H23NO/c1-4-10-17(11-5-1)19-16-22-20(14-8-3-9-15-20)21(19)18-12-6-2-7-13-18/h1-2,4-7,10-13,19H,3,8-9,14-16H2 |
InChI Key |
FJPQFCWJOOLQKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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